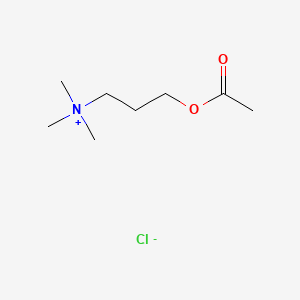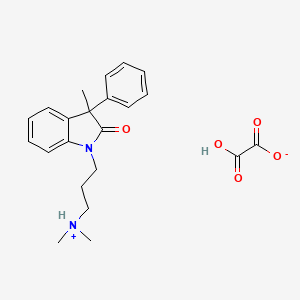
Dioctyl sulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyl sulfite can be synthesized through the reaction of octanol with sulfur trioxide. The reaction typically involves the following steps:
Esterification: Octanol reacts with sulfur trioxide to form dioctyl sulfite.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dioctyl sulfite involves large-scale esterification processes. The reaction is typically conducted in a reactor where octanol and sulfur trioxide are mixed and heated to the required temperature. The product is then purified through distillation to obtain high-purity dioctyl sulfite .
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl sulfite undergoes various chemical reactions, including:
Oxidation: Dioctyl sulfite can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Dioctyl sulfite can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfites depending on the nucleophile used.
Applications De Recherche Scientifique
Dioctyl sulfite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
Mécanisme D'action
The mechanism of action of dioctyl sulfite involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The compound can also act as a stabilizer, preventing the degradation of sensitive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl sulfosuccinate: Used as a surfactant and emulsifier.
Dioctyl sulfide: Employed in the production of lubricants and as a chemical intermediate
Uniqueness
Dioctyl sulfite is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a reagent and a solvent makes it versatile in various applications. Additionally, its stability and low toxicity make it suitable for use in sensitive applications such as pharmaceuticals .
Propriétés
Numéro CAS |
35506-89-9 |
|---|---|
Formule moléculaire |
C16H34O3S |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
dioctyl sulfite |
InChI |
InChI=1S/C16H34O3S/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
KTSKBTNGZJPRPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOS(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)


![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)

![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)






